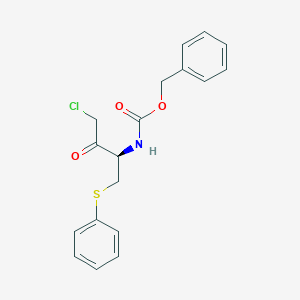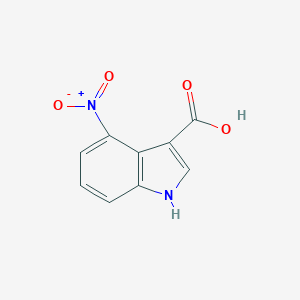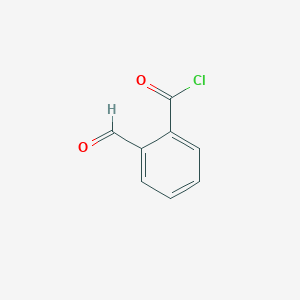
Ofloxacin Hydrochlorid
Übersicht
Beschreibung
Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .
Molecular Structure Analysis
The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Schadstoffsanierung
Ofloxacin Hydrochlorid wurde in Studien zur Sanierung pharmazeutischer Schadstoffe eingesetzt . Ein neuartiger Bionanoverbundwerkstoff wurde aus natürlichen Materialien Kappa-Carrageenan und Bentonit unter Verwendung klassischer freier Radikalpolymerisation synthetisiert. Dieser Bionanoverbundwerkstoff wurde charakterisiert und auf die Entfernung des Antibiotikums this compound aus wässrigen Lösungen untersucht . Die Ergebnisse zeigten, dass diese Parameter die Quellung und Adsorption signifikant beeinflussten .
Behandlung von Augenentzündungen
this compound wurde in der Formulierung von bioadhäsiven Polymer-Nanopartikeln zur Behandlung von Augenentzündungen eingesetzt . Die optimierte Formulierung zeigte eine Kugelform mit Wirkstoffeinschluss (EE%), Partikelgröße (PS), Polydispersitätsindex (PDI) und Zeta-Potential (ZP)-Werten von 89,73 ± 0,04%, 195,4 ± 13,17 nm, 0,323 ± 0,01 bzw. 55,4 ± 0,66 mV . Die optimierte Nanopartikelformulierung wurde dann in zwei Augensalbenformulierungen integriert: Gel und in situ bildendes Gel .
Antibakterielle Aktivität
this compound ist ein Chinolon-Antibiotikum, das verbessert wurde, um das antibakterielle Spektrum gegen grampositive Bakterien zu erweitern . Es ist wirksam bei verschiedenen Infektionskrankheiten, einschließlich Atemwegsinfektionen .
Umweltsanierung
Aufgrund seiner Umweltbelastung besteht ein dringender Bedarf an der Entwicklung und Verbesserung von Sanierungstechnologien für this compound (OFL) . OFL ist ein häufiger Schadstoff in der Umwelt, und seine Sanierung ist für die Umweltgesundheit unerlässlich<a aria-label="4: 4. Environmental Remediation There is an urgent need to develop and improve remediation technologies for Ofloxacin Hydrochloride (OFL) due to its environmental impact4" data-citationid="ace3b1a5-5b33-5
Wirkmechanismus
Target of Action
Ofloxacin Hydrochloride primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Ofloxacin Hydrochloride interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the excessive supercoiling of DNA during replication or transcription, thereby halting DNA replication . This interaction results in the inhibition of normal cell division .
Biochemical Pathways
The primary biochemical pathway affected by Ofloxacin Hydrochloride is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Ofloxacin Hydrochloride disrupts the normal supercoiling and unwinding of DNA, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial cell division and growth .
Pharmacokinetics
The pharmacokinetics of Ofloxacin Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by almost complete bioavailability (95 to 100%), with peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose . The average half-life is 5 to 8 hours . Ofloxacin Hydrochloride’s elimination is highly dependent on renal clearance, which may lead to more frequent dosage adjustments in patients with impaired renal function .
Result of Action
The molecular and cellular effects of Ofloxacin Hydrochloride’s action primarily involve the inhibition of bacterial cell division and growth . By preventing the normal supercoiling of DNA, Ofloxacin Hydrochloride disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the effective treatment of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ofloxacin Hydrochloride. For instance, the pH of the environment can affect the performance of Ofloxacin Hydrochloride . The electrical signal of Ofloxacin Hydrochloride decreases more quickly in an alkaline than in an acidic environment . This is due to the differences between coulomb electrostatic and hydrogen bonding forces . These findings provide a better foundation for the rapid identification of the optimal pH environment for the electrical analysis of contaminants like antibiotics in an aquatic environment .
Safety and Hazards
Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .
Biochemische Analyse
Biochemical Properties
Ofloxacin Hydrochloride acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription . By inhibiting their function, Ofloxacin Hydrochloride thereby inhibits normal cell division .
Cellular Effects
Ofloxacin Hydrochloride has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .
Molecular Mechanism
The mechanism of action of Ofloxacin Hydrochloride involves inhibition of bacterial DNA gyrase . It prevents the excessive supercoiling of DNA during replication or transcription, thereby inhibiting normal cell division .
Temporal Effects in Laboratory Settings
It is known that Ofloxacin Hydrochloride is mainly eliminated by renal excretion, where between 65% and 80% of an administered oral dose of Ofloxacin Hydrochloride is excreted unchanged via urine within 48 hours of dosing .
Dosage Effects in Animal Models
The effects of Ofloxacin Hydrochloride vary with different dosages in animal models
Metabolic Pathways
Ofloxacin Hydrochloride is involved in the metabolic pathway that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication
Transport and Distribution
It is known that penetration into body tissues and fluids is highly efficient .
Subcellular Localization
It is known that Ofloxacin Hydrochloride acts on DNA gyrase and toposiomerase IV, enzymes which prevent the excessive supercoiling of DNA during replication or transcription .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82419-36-1 (Parent) | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70922609 | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118120-51-7 | |
| Record name | Ofloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ofloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


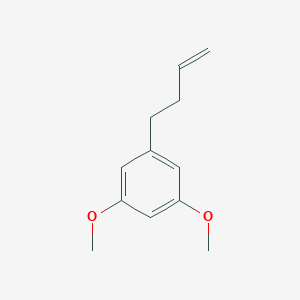
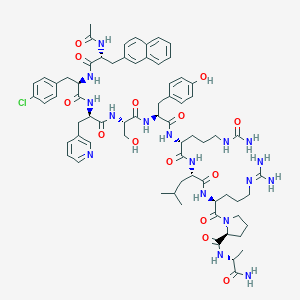






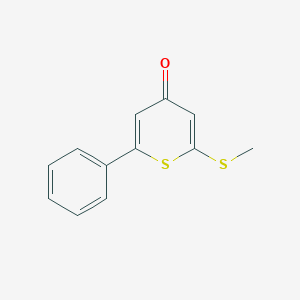
silyl](/img/structure/B55129.png)
